1-Hexyne (CAS: 693-02-7) is a versatile, six-carbon terminal alkyne widely procured as a fundamental building block for organic synthesis, materials science, and pharmaceutical development. As a stable liquid at room temperature with a boiling point of 344.53 K (71.3 °C) [1], it provides an optimal balance of lipophilicity and processability. Its terminal triple bond features an acidic proton that readily forms metal acetylides, making it an essential precursor for copper-catalyzed azide-alkyne cycloadditions (CuAAC), Sonogashira cross-couplings, and regioselective hydroborations. Compared to highly volatile short-chain alkynes or high-boiling long-chain analogs, 1-hexyne offers a distinct handling advantage for both benchtop research and scaled manufacturing.
Substituting 1-hexyne with closely related alkynes introduces severe processability and reactivity penalties. Using shorter homologs like 1-pentyne (boiling point 313.51 K / 40.3 °C) results in significant evaporative losses during standard handling and requires chilled condensation systems to manage reactions safely [1]. Conversely, substituting with longer homologs like 1-octyne complicates post-reaction purification, as removing unreacted starting material requires stronger vacuum and higher bath temperatures (e.g., 110-122 °C at 0.25 mm Hg) that can degrade sensitive target molecules [2]. Furthermore, attempting to substitute with the internal isomer, 2-hexyne, completely abolishes reactivity in terminal-specific pathways such as Sonogashira couplings and click chemistry, as it lacks the requisite terminal proton to form the active metal acetylide intermediate[3].
1-Hexyne demonstrates superior handling stability at standard temperatures compared to its shorter homolog, 1-pentyne. Quantitative thermodynamic measurements show that 1-pentyne boils at 313.51 K (40.3 °C), making it highly volatile and prone to rapid evaporative loss during room-temperature transfers or mildly exothermic reactions [1]. In contrast, 1-hexyne boils at 344.53 K (71.3 °C) [1]. This ~31 °C differential allows 1-hexyne to be handled as a stable liquid under standard laboratory and manufacturing conditions without the need for specialized cooling infrastructure.
| Evidence Dimension | Normal Boiling Point (Evaporative Stability) |
| Target Compound Data | 71.3 °C (344.53 K) |
| Comparator Or Baseline | 1-Pentyne: 40.3 °C (313.51 K) |
| Quantified Difference | +31.0 °C higher boiling point for 1-hexyne |
| Conditions | Atmospheric pressure (1 atm) |
Procuring 1-hexyne eliminates the need for chilled handling systems and reduces material waste from boil-off, lowering overall process costs.
In synthetic workflows where terminal alkynes are used in excess to drive reactions to completion, the ease of removing unreacted precursor is critical. 1-Hexyne (boiling point 71.3 °C) can be rapidly stripped from reaction mixtures using standard rotary evaporation under mild vacuum. In contrast, 1-octyne (boiling point ~126 °C) requires significantly higher temperatures to evaporate; for example, removing unreacted 1-octyne often requires high vacuum (e.g., 0.25 mm Hg) and elevated bath temperatures (110-122 °C) [1]. The substantially lower boiling point of 1-hexyne prevents the thermal degradation of sensitive cross-coupled or cycloaddition products during the purification phase.
| Evidence Dimension | Boiling Point / Stripping Temperature |
| Target Compound Data | 71.3 °C |
| Comparator Or Baseline | 1-Octyne: ~126.0 °C |
| Quantified Difference | ~55 °C lower boiling point for 1-hexyne |
| Conditions | Standard atmospheric pressure baseline for vacuum scaling |
1-Hexyne enables faster, milder post-reaction purification, protecting thermally sensitive high-value products from degradation.
The structural isomer 2-hexyne is frequently considered a chemical analog, but it is completely non-viable for terminal-specific synthetic pathways. In standard Sonogashira cross-coupling or CuAAC reactions, the formation of a metal acetylide intermediate relies entirely on the acidic terminal proton. 1-Hexyne readily undergoes these reactions, routinely achieving 84–89% yields in optimized catalytic systems [1]. Because 2-hexyne is an internal alkyne lacking this proton, it yields 0% of the desired terminal-coupled product under identical conditions, proving that the two isomers are strictly non-interchangeable for these applications [2].
| Evidence Dimension | Yield in terminal-specific coupling (e.g., Sonogashira) |
| Target Compound Data | 84-89% typical yield |
| Comparator Or Baseline | 2-Hexyne: 0% yield (mechanistically inert) |
| Quantified Difference | Absolute reactivity vs. complete inertness |
| Conditions | Standard palladium/copper co-catalyzed coupling conditions |
Buyers must procure the terminal 1-hexyne isomer for any click chemistry or Sonogashira coupling, as internal isomers cannot participate in the required catalytic cycle.
1-Hexyne is the optimal lipophilic building block for click chemistry when synthesizing 1,4-disubstituted 1,2,3-triazoles. Its terminal triple bond ensures rapid cycloaddition, while its moderate boiling point allows any excess reagent to be easily evaporated under mild vacuum, streamlining the isolation of pharmaceutical intermediates or bioconjugates [1].
In the synthesis of conjugated polymers, liquid crystals, or molecular electronics, 1-hexyne serves as a highly efficient precursor for introducing hex-1-ynyl groups onto aryl or vinyl halides. It provides a superior balance of reactivity (yielding 84-89% under optimized conditions) and processability compared to highly volatile 1-pentyne or difficult-to-remove 1-octyne[2].
1-Hexyne is an excellent substrate for anti-Markovnikov hydroboration-oxidation sequences. Treatment with sterically hindered boranes yields terminal vinylboranes that can be cleanly oxidized to hexanal, leveraging the terminal alkyne structure that internal isomers like 2-hexyne lack [1].
Flammable;Irritant;Health Hazard